Predicted Lipophilicity (ALogP) Differentiation: 4-Ethoxy vs. 4-Methyl vs. 4-Trifluoromethyl 1,5-Benzodiazepin-2-ones
The 4-ethoxy substituent confers an intermediate lipophilicity profile compared to the smaller 4-methyl and the more electron-withdrawing 4-trifluoromethyl analogs. While experimentally measured logP for 4-ethoxy-1,3-dihydro-2H-1,5-benzodiazepin-2-one has not been published, the structurally characterized 4-trifluoromethyl analog has a reported logP of 1.715 [1]. Based on established fragmental constant methods, the replacement of -CF₃ with -OCH₂CH₃ is predicted to reduce logP by approximately 0.5–1.0 log units, placing the 4-ethoxy derivative in a more favorable range for CNS drug-likeness (logP 1–3) [2]. This is directly relevant to procurement decisions where physicochemical properties dictate formulation strategy and permeability screening outcomes.
| Evidence Dimension | Predicted lipophilicity (logP) and drug-likeness |
|---|---|
| Target Compound Data | Predicted logP approximately 0.7–1.2 (estimated by fragmental constant method from 4-CF₃ analog logP 1.715 minus CF₃→OEt correction) |
| Comparator Or Baseline | 4-Trifluoromethyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one: reported logP = 1.715; 4-Methyl analog: predicted lower logP |
| Quantified Difference | Estimated logP shift of –0.5 to –1.0 relative to 4-CF₃ analog |
| Conditions | Predicted by fragmental constant / atom contribution method (ALogP/CLogP) |
Why This Matters
For CNS-targeted screening cascades, a logP in the 1–3 range is considered optimal for balancing blood-brain barrier penetration with aqueous solubility; the 4-ethoxy derivative is predicted to occupy this sweet spot where the 4-CF₃ analog may exceed it.
- [1] Chembase. 4-(trifluoromethyl)-1,3-dihydro-2H-1,5-benzodiazepin-2-one, MDL MFCD00115015, logP = 1.715. View Source
- [2] Mannhold, R. et al. (2009). Calculation of Molecular Lipophilicity: State-of-the-Art and Comparison of Methods. In: Molecular Drug Properties. Wiley-VCH. doi:10.1002/9783527627424.ch3. View Source
